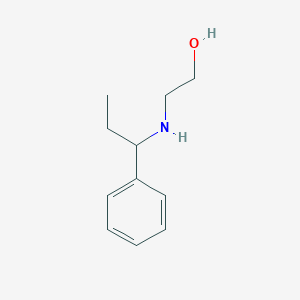

2-(1-Phenyl-propylamino)-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(1-Phenyl-propylamino)-ethanol” seems to be a complex organic compound. It likely contains a phenyl group (a functional group with the formula -C6H5), a propylamino group (a functional group with the formula -NH2 attached to a propyl group), and an ethanol group (a functional group with the formula -CH2CH3OH) .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as pinacol boronic esters are synthesized using a radical approach .Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds such as pinacol boronic esters undergo protodeboronation .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure .科学的研究の応用

Controlled Release of Bioactives

Development of chitosan films incorporating β-cyclodextrin inclusion complexes for controlled release of bioactives has been studied, highlighting the potential of phenyl ethanol derivatives in enhancing the stability and controlled release properties of bioactive compounds in material science applications (Zarandona et al., 2020).

Electrochemiluminescence Applications

The study on electrogenerated chemiluminescence (ECL) utilizing Ru(phen)3(2+)/DBAE systems demonstrates the significant role of dibutylamino ethanol derivatives in improving ECL emission intensity, with potential applications in analytical chemistry and sensor technology (Parveen et al., 2013).

Biotechnological Production

Research on the biotechnological production of 2-phenylethanol from L-phenylalanine through microbial transformation processes, emphasizing environmentally friendly methods for producing natural flavors and fragrances, showcases applications in biotechnology and the food industry (Hua & Xu, 2011).

Green Chemistry in Synthesis

Studies focusing on the selective hydrogenation of styrene oxide to 2-phenyl ethanol over polyurea supported Pd–Cu catalyst in supercritical carbon dioxide explore green chemistry approaches to synthesizing valuable chemicals used in perfumes, soaps, and detergents (Yadav & Lawate, 2011).

Enhancement of Productivity

Research on enhancing 2-phenylethanol productivity by Saccharomyces cerevisiae through two-phase fed-batch fermentations using solvent immobilization suggests methods to increase the efficiency of bioconversion processes, important for the cosmetics and food industries (Serp, von Stockar, & Marison, 2003).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1-phenylpropylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(12-8-9-13)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVPCGOQMHDTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

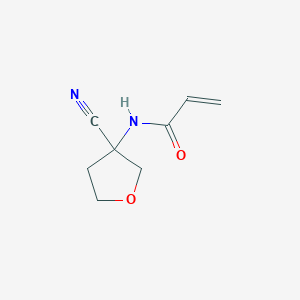

![2-Methyl-6-prop-2-enoyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B2944763.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2944775.png)

![3-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2944777.png)

![5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride](/img/structure/B2944778.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2944779.png)

![3-[3-[(3-Bromophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2944781.png)

![5-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2944785.png)

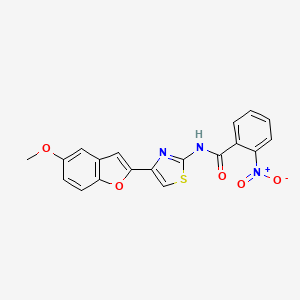

![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B2944786.png)